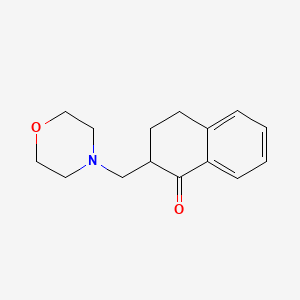![molecular formula C26H25N3 B12001512 N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is a complex organic compound that features a combination of anthracene, piperazine, and toluene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 9-anthraldehyde with 4-(4-methylphenyl)-1-piperazinamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
- N-(9-anthrylmethylene)-4-(4-methylbenzyl)-1-piperazinamine
- (E)-N’-(9-anthrylmethylidene)-p-toluenesulfonohydrazide
- Triisopropylsilylethynyl substituted tri(9-anthryl)methyl radical
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific combination of anthracene, piperazine, and toluene moieties. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in scientific research .
特性
分子式 |
C26H25N3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(E)-1-anthracen-9-yl-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H25N3/c1-20-10-12-23(13-11-20)28-14-16-29(17-15-28)27-19-26-24-8-4-2-6-21(24)18-22-7-3-5-9-25(22)26/h2-13,18-19H,14-17H2,1H3/b27-19+ |
InChIキー |
VRSTZIDDSZZVAL-ZXVVBBHZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



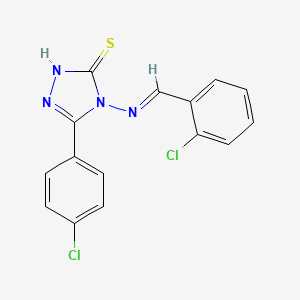

![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)
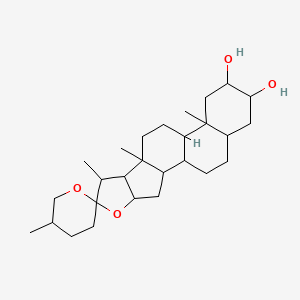
![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
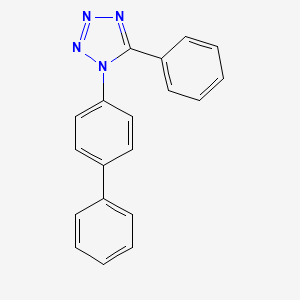

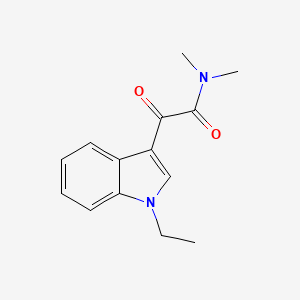
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
